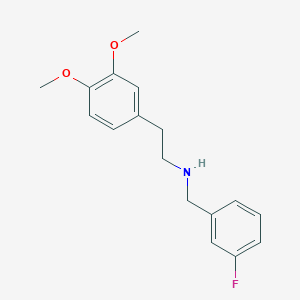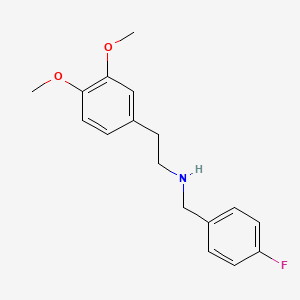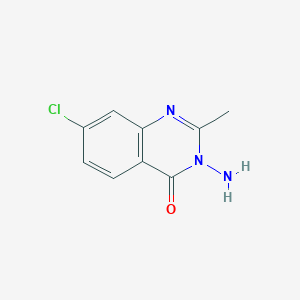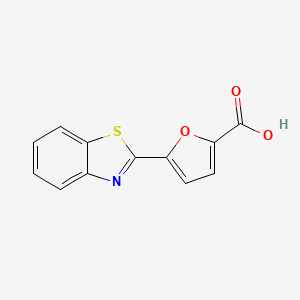![molecular formula C14H14O2S B1271720 [5-(2-Phenylethyl)-2-thienyl]acetic acid CAS No. 413574-94-4](/img/structure/B1271720.png)
[5-(2-Phenylethyl)-2-thienyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Phenylethyl)-2-thienyl]acetic acid: is an organic compound that belongs to the class of thienylacetic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Phenylethyl)-2-thienyl]acetic acid typically involves the condensation of thiophene derivatives with phenylethyl bromide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(2-Phenylethyl)-2-thienyl]acetic acid can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thienylacetic acid derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienylacetic acid derivatives.
Substitution: Various substituted thienylacetic acids.
Applications De Recherche Scientifique
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, [5-(2-Phenylethyl)-2-thienyl]acetic acid derivatives are explored for their potential as drug candidates, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of [5-(2-Phenylethyl)-2-thienyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Thiophene-2-acetic acid: Lacks the phenylethyl group, resulting in different chemical and biological properties.
Phenylacetic acid: Contains a phenyl group instead of a thienyl ring, leading to distinct reactivity and applications.
[5-(2-Phenylethyl)-2-thienyl]methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid, affecting its solubility and reactivity.
Uniqueness: [5-(2-Phenylethyl)-2-thienyl]acetic acid stands out due to its combination of a thienyl ring and a phenylethyl group, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-[5-(2-phenylethyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c15-14(16)10-13-9-8-12(17-13)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUNBULLUWGHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366932 |
Source


|
| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413574-94-4 |
Source


|
| Record name | [5-(2-Phenylethyl)thiophen-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
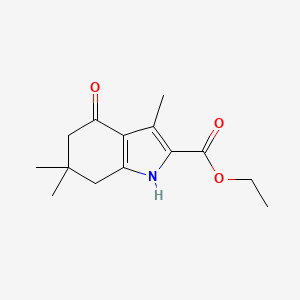
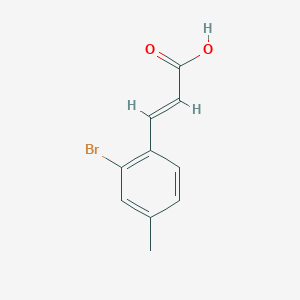
![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
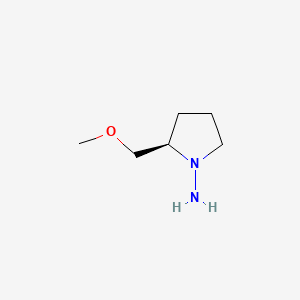
![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)

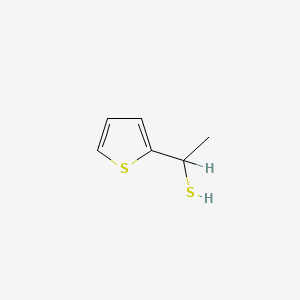
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
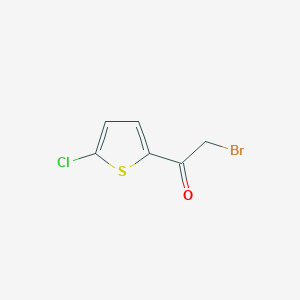
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)
